molecular formula C13H15ClFNO2 B2484095 2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-6-fluorobenzamide CAS No. 1396814-16-6

2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-6-fluorobenzamide

Cat. No. B2484095
CAS RN: 1396814-16-6
M. Wt: 271.72
InChI Key: BNOOHMDJMURJAQ-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-cyclopropyl-3-hydroxypropyl)-6-fluorobenzamide is a compound that has garnered attention in scientific research due to its unique structure and potential in various chemical transformations. Its analysis spans from synthesis to physical and chemical properties, providing insights into its molecular structure and reactivity.

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions and the functionalization of precursor molecules. For example, the cyclization of multifunctional compounds like 2-(N-(β- or γ-hydroxy)alkyl)aminobenzamides with phosphorus trichloride and Lawesson's reagent has been explored, highlighting methods that could potentially be adapted for synthesizing compounds with similar structural motifs (Deng & Chen, 2003).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-6-fluorobenzamide has been detailed through methods like single crystal X-ray diffraction and DFT calculations, which help in understanding the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactivity and properties are crucial for understanding a compound's potential applications. Studies on similar compounds show a variety of reactions, including cycloaddition reactions and the formation of cyclic intermediates, which could provide insights into the reactivity of 2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-6-fluorobenzamide (Lu et al., 2022).

Physical Properties Analysis

Physical properties such as molar refraction and polarizability are significant for understanding the interaction of the compound with light and other electromagnetic fields. These properties can be investigated through density and refractive index measurements in various solutions, as shown in related studies (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties, including stability under different conditions and reactivity towards various reagents, are essential for comprehensively understanding a compound. Investigations into the photochemistry of related compounds, detailing substitution reactions and stability under light exposure, offer valuable parallels (Mella, Fasani, & Albini, 2001).

Scientific Research Applications

Adduct Formation and Biomonitoring Applications

Research on epichlorohydrin, a compound structurally related to the chloro and cyclopropyl groups, focuses on its interaction with biological macromolecules, demonstrating its potential for biomonitoring applications. The study by Landin et al. (1999) outlines the formation of adducts with haemoglobin and DNA, which could be relevant for understanding the biological interactions of compounds containing chloro and cyclopropyl groups for potential biomonitoring of exposure in humans (Landin, Segerbäck, Damberg, & Osterman-Golkar, 1999).

Computational and Synthetic Chemistry Insights

The computational study of cyclopropylmethoxy carbenes by Sohrabi et al. (2013) provides insights into the reactivity of cyclopropyl-containing compounds, which could be relevant for understanding the chemical behavior of compounds like 2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-6-fluorobenzamide. This study highlights the importance of electronic and energetic properties in the transformation of these molecules, offering a basis for designing new compounds with enhanced stability or reactivity (Sohrabi, Sabzyan, & Kiasadegh, 2013).

Electrochemical Studies for Drug Development

Electrochemical studies, such as those by Srinivasu et al. (1999), explore the reduction mechanisms of compounds with cyclopropyl and fluoro groups. These findings can inform the development of analytical methods for drugs containing similar structures, underscoring the utility of electrochemical approaches in drug development and analysis (Srinivasu, Kumar, Ramachandraiah, & Reddy, 1999).

properties

IUPAC Name

2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO2/c14-9-2-1-3-10(15)12(9)13(18)16-7-6-11(17)8-4-5-8/h1-3,8,11,17H,4-7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOOHMDJMURJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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